molecular formula C7H14ClNO B6178007 1-(azetidin-2-yl)but-3-en-1-ol hydrochloride CAS No. 2613386-66-4

1-(azetidin-2-yl)but-3-en-1-ol hydrochloride

Cat. No.: B6178007
CAS No.: 2613386-66-4
M. Wt: 163.6
InChI Key:
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Description

1-(azetidin-2-yl)but-3-en-1-ol hydrochloride is a chemical compound with the molecular formula C7H14ClNO and a molecular weight of 163.65 g/mol It is a hydrochloride salt form of 1-(azetidin-2-yl)but-3-en-1-ol, which contains an azetidine ring, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(azetidin-2-yl)but-3-en-1-ol hydrochloride typically involves the reaction of azetidine with but-3-en-1-ol under specific conditions. The reaction is carried out in the presence of a hydrochloric acid catalyst to form the hydrochloride salt . The process may involve multiple steps, including the protection and deprotection of functional groups, purification, and isolation of the final product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors, automated systems, and advanced purification techniques to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-(azetidin-2-yl)but-3-en-1-ol hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate, chromium trioxide), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions may produce alcohols or amines. Substitution reactions can lead to a variety of azetidine derivatives with different functional groups .

Mechanism of Action

The mechanism of action of 1-(azetidin-2-yl)but-3-en-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Properties

CAS No.

2613386-66-4

Molecular Formula

C7H14ClNO

Molecular Weight

163.6

Purity

95

Origin of Product

United States

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